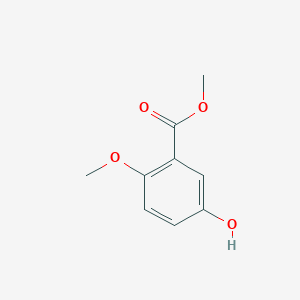

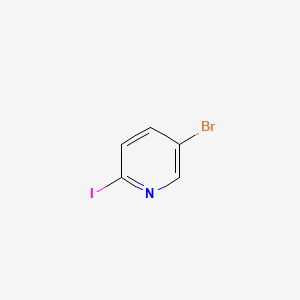

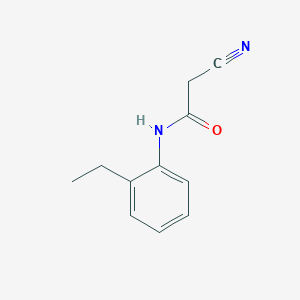

![molecular formula C11H10BrN3O2 B1269205 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid CAS No. 446829-14-7](/img/structure/B1269205.png)

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid often involves complex reactions including condensation, bromination, and functionalization steps to introduce the desired functionalities and structural framework. For instance, the synthesis of related quinazolinone derivatives can be achieved through reactions involving amino acids and nitrobenzaldehyde, followed by cyclization processes (Srivastava et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid and its derivatives is characterized by the presence of a quinazolinone core, which is crucial for the compound's biological activity. Advanced techniques such as IR, 1H NMR, and mass spectrometry are employed to confirm the structures of synthesized compounds, ensuring the correct formation of the target molecule (Cao Sheng-li, 2004).

Chemical Reactions and Properties

Chemical reactions involving 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives typically include halogenation, alkylation, and cyclization steps. These reactions are crucial for modifying the molecule to enhance its biological activities or to introduce specific functional groups necessary for further chemical transformations. The reactivity of the bromo and amino groups plays a significant role in these chemical processes (Jun He et al., 2016).

Physical Properties Analysis

The physical properties of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives, such as solubility, melting point, and crystallinity, are essential for determining their suitability in various applications. These properties are influenced by the compound's molecular structure and can be studied through techniques like differential scanning calorimetry (DSC) and X-ray crystallography, although specific studies on this compound's physical properties are not detailed in the provided references.

Chemical Properties Analysis

The chemical properties of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their application in chemical syntheses and potential therapeutic uses. Understanding these properties requires comprehensive analytical studies, including reaction kinetics and mechanism elucidation. The presence of the bromo and amino groups significantly impacts the compound's chemical behavior, offering various sites for chemical modifications and interactions (Mudassar A. Sayyed et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One of the primary applications of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives is in the synthesis of compounds with antimicrobial properties. For instance, Patel et al. (2006) investigated the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-ones, which are precursors for derivatives including 3-amino-2-methyl-6-bromoquinazoline-4(3H)-ones. These derivatives demonstrate potential in antimicrobial activity (Patel, Mistry, & Desai, 2006).

Anti-Inflammatory and Analgesic Applications

Compounds synthesized from 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid also exhibit anti-inflammatory and analgesic properties. A study by Kumar et al. (2007) focused on the synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones, which showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).

Use as Fluorescent Brightening Agents

Another interesting application is in the field of dyes and pigments. Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines, which were studied for their potential use as fluorescent brightening agents. This highlights the versatility of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives in different industrial applications (Rangnekar & Shenoy, 1987).

Quality Control of Pharmaceutical Ingredients

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives are also significant in the pharmaceutical industry for quality control of active pharmaceutical ingredients. Zubkov et al. (2016) demonstrated the importance of analytical methods for quality control of these derivatives, particularly in the context of antimicrobial drug development (Zubkov et al., 2016).

Applications in Analgesic, Anti-Inflammatory, and Antihelmintic Activities

The synthesis of Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has been studied for their biological activities. Sahu et al. (2008) found that some of these compounds exhibited significant analgesic, anti-inflammatory, and antihelmintic activities, further expanding the pharmaceutical potential of these derivatives (Sahu et al., 2008).

Propiedades

IUPAC Name |

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEPIWSJQXPKLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351176 |

Source

|

| Record name | 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |

CAS RN |

446829-14-7 |

Source

|

| Record name | 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

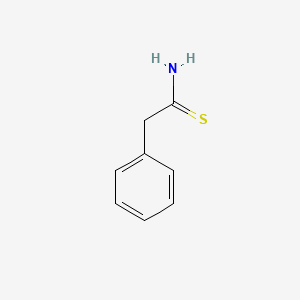

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)